1-(3-phenyl-1H-indol-2-yl)ethanone
Description
Properties
IUPAC Name |
1-(3-phenyl-1H-indol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c1-11(18)16-15(12-7-3-2-4-8-12)13-9-5-6-10-14(13)17-16/h2-10,17H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGULCBCGRUAKKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2N1)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-phenyl-1H-indol-2-yl)ethanone typically involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . The reaction is usually carried out under reflux in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods: Industrial production methods for indole derivatives often involve multicomponent reactions, which are efficient and cost-effective. These methods utilize various catalysts and solvents to optimize yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-(3-phenyl-1H-indol-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole-2-carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products:
Oxidation: Indole-2-carboxylic acids.
Reduction: Indole-2-ethanol.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
1-(3-phenyl-1H-indol-2-yl)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, pigments, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-(3-phenyl-1H-indol-2-yl)ethanone involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: It influences signaling pathways related to cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(3-phenyl-1H-indol-2-yl)ethanone with key analogs, highlighting structural variations and their implications:
Key Observations:
Substituent Effects on Bioactivity: The phenyl group at the indole 3-position in the target compound may enhance hydrophobic interactions or π-π stacking in protein binding compared to simpler analogs like 1-(1H-indol-3-yl)ethanone . Electron-donating groups (e.g., methoxy in JWH-250) increase receptor affinity in cannabinoid analogs, whereas hydroxyl groups (e.g., in dihydroxyindole derivatives) improve antioxidant activity .
Polar substituents (e.g., sulfonyl in ) increase reactivity and toxicity but reduce membrane permeability .
Synthetic Utility: Compounds like methyl-2-[2-(3-phenyl-1H-indol-2-yl)amino]ethanone () are synthesized via nucleophilic substitution or Friedel-Crafts acylation, indicating feasible routes for the target compound .
Q & A
Q. What are the optimal synthetic routes for 1-(3-phenyl-1H-indol-2-yl)ethanone, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves Friedel-Crafts acylation or cross-coupling reactions. For example:
- Friedel-Crafts Acylation: React 3-phenylindole with acetyl chloride in the presence of a Lewis acid (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1). Challenges include regioselectivity; optimize by varying temperature (0–25°C) and stoichiometry .
- Palladium-Catalyzed Coupling: Use Suzuki-Miyaura coupling to introduce the acetyl group. Employ Pd(PPh₃)₄ as a catalyst with K₂CO₃ in DMF/H₂O (3:1) at 80°C. Purify via column chromatography (silica gel, gradient elution). Yield improvements (from ~45% to 65%) are achievable by degassing solvents and using microwave-assisted synthesis .
Q. How can low solubility of this compound in aqueous media be addressed for biological assays?
Methodological Answer:
- Co-solvent Systems: Use DMSO (≤1% v/v) or ethanol (≤5% v/v) to pre-dissolve the compound. Validate solvent compatibility with cell viability assays (e.g., MTT) .
- Nanoformulation: Prepare liposomal or PEGylated nanoparticles (size: 100–200 nm) via solvent evaporation. Characterize encapsulation efficiency using HPLC .
- pH Adjustment: Test solubility in buffered solutions (pH 6.5–7.4). For ionizable groups, consider salt formation (e.g., hydrochloride) .
Q. What safety protocols are recommended for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and safety goggles. Use a NIOSH-approved N95 respirator if airborne particles are generated .
- Ventilation: Work in a fume hood with >0.5 m/s face velocity. Avoid skin contact; wash immediately with soap and water if exposed.
- Waste Disposal: Collect organic waste in sealed containers labeled "halogenated organics." Neutralize acidic/byproduct residues before disposal .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystal Growth: Use vapor diffusion (e.g., sitting-drop method) with 2:1 ratio of compound solution (5 mg/mL in acetone) to precipitant (PEG 4000 in Tris-HCl buffer). Optimize at 4°C for 7–14 days .
- Data Collection & Refinement: Collect data on a synchrotron source (λ = 0.9 Å). Process with SHELX programs:
Q. What computational strategies predict the biological activity of this compound analogs?
Methodological Answer:
- Density Functional Theory (DFT): Calculate HOMO/LUMO energies (B3LYP/6-31G* basis set) to assess electron-donating/withdrawing effects. Correlate with experimental IC₅₀ values in enzyme inhibition assays .
- Molecular Docking: Use AutoDock Vina to model interactions with target proteins (e.g., kinases). Set grid boxes to cover active sites (20 ų). Validate poses with MD simulations (GROMACS, 100 ns) .
Q. How to design structure-activity relationship (SAR) studies for indole-based ethanone derivatives?
Methodological Answer:
- Regioselective Modifications: Introduce substituents at indole C-5 (electron-donating groups) or phenyl ring (halogens) via electrophilic substitution. Compare IC₅₀ against unmodified analogs .
- Bioisosteric Replacement: Replace acetyl with trifluoroacetyl or benzoyl groups. Assess pharmacokinetics (LogP, PSA) using ChemAxon software .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
